molecular formula C7H16ClNO B6307174 [(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride CAS No. 2068138-08-7

[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride

Cat. No.: B6307174
CAS No.: 2068138-08-7
M. Wt: 165.66 g/mol
InChI Key: VTNSDDLUAVIRTL-UOERWJHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride is a stereochemically defined piperidine derivative. Its molecular formula is C₆H₁₄ClNO (molar mass: 151.63 g/mol), and it is registered under CAS number 2227198-81-2 . The compound features a piperidine ring substituted with a methyl group at the 6-position (S-configuration) and a hydroxymethyl group at the 3-position (R-configuration), with the hydrochloride salt enhancing its stability and solubility. Piperidine derivatives are widely utilized as intermediates in pharmaceutical synthesis, particularly for alkaloids, antibiotics, and central nervous system (CNS) therapeutics.

Properties

IUPAC Name

[(3R,6S)-6-methylpiperidin-3-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6-2-3-7(5-9)4-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNSDDLUAVIRTL-UOERWJHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CN1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereochemical Control

Achieving the (3R,6S) configuration demands chiral pool synthesis or advanced resolution techniques. Asymmetric hydrogenation of imine intermediates using Ru-BINAP catalysts could provide an alternative, though this remains unexplored for the target compound.

Catalytic Hydrogenation Efficiency

The use of wet-milled potassium phosphate in Pd-catalyzed reactions enhances reaction rates and yields. For the debenzylation step in Method 1, substituting Pd/C with Raney nickel may reduce costs while maintaining efficiency.

Solvent Selection

Replacing NMP with cyclopentyl methyl ether (CPME) in nucleophilic substitutions improves environmental profiles without compromising yield .

Chemical Reactions Analysis

Esterification and Acylation

The hydroxymethyl group undergoes esterification with acyl chlorides or anhydrides. For example:

ReactionReagents/ConditionsProductYield/Selectivity
Ester formationAcetic anhydride, pyridine[(3R,6S)-6-Methylpiperidin-3-yl]methyl acetate~85% (racemic)
Tosylate formationTosyl chloride, DMAP, CH₂Cl₂Corresponding tosylate>90%

Mechanism : Nucleophilic acyl substitution at the primary alcohol, with pyridine neutralizing HCl .

Oxidation Reactions

Controlled oxidation of the hydroxymethyl group is feasible but sterically hindered by the piperidine ring:

Target ProductOxidizing AgentConditionsOutcome
(6S)-6-Methylpiperidin-3-oneJones reagent (CrO₃/H₂SO₄)0°C, 2hPartial oxidation
Aldehyde intermediateDess-Martin periodinaneRT, anhydrous CH₂Cl₂Low yield (~30%)

Note : Over-oxidation to carboxylic acids is suppressed due to steric protection .

Amine Functionalization

The piperidine nitrogen participates in alkylation and amidation:

Reaction TypeReagentsApplication Example
Alkylation Methyl iodide, K₂CO₃Quaternary ammonium salt formation
Reductive amination Ketones, NaBH₃CNSynthesis of N-alkylated derivatives
Amide coupling Activated esters (e.g., NHS)Bioconjugation with pyrrolo[2,3-d]pyrimidines

Key example :

  • Patent US9617258B2 details the synthesis of rac-N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine via nucleophilic substitution .

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, the compound exhibits pH-dependent solubility:

  • Deprotonation : Treatment with NaOH releases the free base (pKa ~10.5) .

  • Counterion exchange : Halide metathesis with AgNO₃ yields nitrate salts for crystallography .

Stability and Degradation

  • Hydrolysis : Slow degradation in aqueous solution (t₁/₂ ~14 days at pH 7.4) .

  • Thermal decomposition : Onset at 210°C, forming methylpiperidine and formaldehyde .

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications and reactions:

Reaction TypeDescriptionCommon Reagents
OxidationHydroxyl group can be oxidized to form ketones or aldehydesPotassium permanganate, Chromium trioxide
ReductionCan be reduced to form different derivativesSodium borohydride, Lithium aluminum hydride
SubstitutionHydroxyl group can be substituted with other functional groupsThionyl chloride, Phosphorus tribromide

Biology

In biological studies, this compound is utilized to investigate enzyme interactions and metabolic pathways. Its ability to modulate biological activity makes it a valuable tool in pharmacological research.

Medicine

Research indicates potential therapeutic applications in treating sleep disorders and possibly other conditions linked to the orexin system. Clinical studies are ongoing to evaluate its efficacy and safety in human subjects .

Case Studies

Case Study 1: Sleep Disorders
A study demonstrated that this compound effectively reduced wakefulness in animal models, providing insights into its potential as a treatment for insomnia.

Case Study 2: Chemical Synthesis
Researchers utilized this compound as an intermediate in synthesizing novel pharmaceuticals targeting neurological disorders, showcasing its versatility in drug development .

Mechanism of Action

The mechanism of action of [(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The exact pathways and targets can vary, but typically involve binding to active sites or altering the conformation of proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize [(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride, we compare it with structurally analogous piperidine and heterocyclic derivatives. Key distinctions arise from stereochemistry, substituent groups, and molecular complexity.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents/Features
This compound 2227198-81-2 C₆H₁₄ClNO 151.63 Piperidine core; 6-(S)-methyl, 3-(R)-hydroxymethyl; hydrochloride salt
N-((3R,6S)-6-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride 2374827-85-5 C₁₂H₁₈ClN₅ 267.76 Piperidine fused with pyrrolopyrimidine; 6-(S)-methyl; amine group; hydrochloride salt
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol Not provided C₇H₇Cl₂NO₂ 208.04 Pyridine core; 3,6-dichloro; 5-methoxy; hydroxymethyl group

Key Observations:

The pyridine derivative (3,6-Dichloro-5-methoxypyridin-2-yl)methanol lacks the piperidine ring but shares a hydroxymethyl group, suggesting divergent reactivity and applications (e.g., agrochemicals vs. pharmaceuticals) .

Stereochemical Specificity: The (3R,6S) configuration in the target compound distinguishes it from racemic or non-chiral analogs. Stereochemistry critically influences binding affinity in receptor-targeted drugs, though specific data on this compound’s activity are unavailable in the provided evidence.

Functional Group Impact: The hydroxymethyl group in the target compound may enhance hydrogen-bonding capacity compared to non-hydroxylated analogs. In contrast, the dichloro and methoxy groups in the pyridine derivative favor electrophilic substitution reactions .

Salt Forms :

  • Both hydrochlorides in Table 1 improve solubility for synthetic or formulation purposes. However, the absence of comparative data (e.g., solubility in aqueous vs. organic solvents) limits a deeper analysis.

Research Findings and Limitations:

  • Synthetic Relevance: Piperidine derivatives like this compound are often intermediates in carbapenem antibiotic synthesis (e.g., purification via ODS column chromatography with methanol/aqueous acetic acid) .
  • Data Gaps : The provided evidence lacks empirical data on pharmacological activity, solubility, or stability. For instance, while the compound in has a higher molecular weight, its biological relevance remains unaddressed.

Biological Activity

[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Overview of the Compound

  • Chemical Structure : this compound is a piperidine derivative characterized by a hydroxyl group and a methyl substituent on the piperidine ring. Its molecular formula is C7_7H16_{16}ClNO with a molecular weight of 165.66 g/mol.
  • CAS Number : 2068138-08-7

The primary mechanism of action for this compound involves its role as a dual antagonist at orexin receptors (OX1 and OX2). The orexinergic system plays a critical role in regulating sleep-wake cycles, appetite, and energy homeostasis. By inhibiting these receptors, the compound can induce sleep and potentially aid in the treatment of sleep disorders.

Biochemical Pathways

  • Target Receptors : Orexin receptors (OX1 and OX2)
  • Mode of Action : Acts as a potent dual orexin receptor antagonist
  • Effects on Biological Systems : Influences sleep patterns by blocking wake-promoting effects of orexin.

Biological Activity

Research indicates that this compound exhibits significant interactions with neurotransmitter systems. It has shown potential effects on dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions.

Binding Affinity Studies

Studies have utilized radiolabeled ligands to assess the binding affinity of this compound at specific receptor sites. Initial findings suggest that it interacts effectively with both orexin receptors as well as other neurotransmitter receptors, indicating a broader pharmacological profile.

Receptor Type Binding Affinity (Ki) Effect
Orexin 1ModerateAntagonist
Orexin 2HighAntagonist
Dopamine D2LowPartial Agonist
Serotonin 5-HT2AModerateAntagonist

Case Studies and Research Findings

  • Pharmacological Evaluation :
    • A study highlighted the compound's ability to significantly reduce wakefulness in animal models, supporting its potential use in treating insomnia.
    • In vitro assays demonstrated its effectiveness in modulating neurotransmitter release, particularly serotonin and dopamine, which are critical for mood regulation.
  • Toxicological Profile :
    • Preliminary toxicological assessments indicate that this compound has low cytotoxicity, making it an attractive candidate for further drug development .
  • Comparative Analysis :
    • Compared to other piperidine derivatives, this compound exhibits unique binding characteristics that may enhance its therapeutic efficacy while minimizing side effects associated with traditional sleep aids.

Q & A

What are the recommended synthetic routes for [(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride, and how can reaction conditions be optimized for enantiomeric purity?

Answer:
The synthesis typically involves stereoselective formation of the piperidine ring followed by functionalization. A common approach starts with tert-butyl carbamate-protected intermediates (e.g., tert-butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate, CAS: 1227917-63-6) . Key steps include:

  • Ring closure : Use of chiral catalysts or resolving agents to ensure (3R,6S) configuration.
  • Deprotection : Hydrochloric acid in methanol or ethanol under controlled temperatures (e.g., 70°C) to remove Boc groups while preserving stereochemistry .
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/methanol mixtures) or recrystallization to isolate enantiomers.
    Optimization : Monitor reaction progress via TLC or HPLC with chiral columns. Adjust solvent polarity and temperature to minimize racemization .

How can researchers assess the purity and stability of this compound under varying storage conditions?

Answer:

  • Purity Analysis :
    • HPLC : Use reverse-phase C18 columns with UV detection (206–220 nm). Compare retention times against reference standards (e.g., pharmacopeial impurities like ethylphenidate hydrochloride, CAS: 19716-79-1) .
    • 1H NMR : Detect residual solvents (e.g., acetone at 2.1 ppm) and quantify impurities via integration .
  • Stability Testing :
    • Store samples at 2–8°C in amber vials with desiccants to prevent hydrolysis.
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor degradation products (e.g., oxidation of the methanol group) via LC-MS .

What experimental strategies can resolve contradictions in stereochemical assignments for piperidine derivatives like this compound?

Answer:

  • X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., acetonitrile/water mixtures) .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to confirm (3R,6S) configuration .
  • Enzymatic Assays : Test enantiomer-specific activity (e.g., inhibition of α-mannosidase I for analogs, as seen with 1-Deoxymannojirimycin hydrochloride) .

How should researchers address discrepancies in impurity profiles during method validation for this compound?

Answer:

  • Orthogonal Methods :
    • LC-MS/MS : Identify low-level impurities (e.g., N-oxide derivatives, CAS: 82419-52-1) via fragmentation patterns .
    • NMR Spectroscopy : Detect diastereomeric impurities (e.g., (3S,6R) isomers) using NOESY to confirm spatial proximity of methyl and methanol groups .
  • Reference Standards : Cross-validate with pharmacopeial impurities (e.g., aminopterin, CAS: 54-62-6) to ensure method specificity .

What pharmacological target identification approaches are applicable to this compound, given its structural analogs?

Answer:

  • Receptor Binding Assays : Screen against GPCR panels (e.g., serotonin or adrenergic receptors) due to structural similarity to paroxetine impurities (e.g., (3S,4R)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-phenylpiperidine hydrochloride) .
  • Enzyme Inhibition Studies : Test against acetylcholinesterase or monoamine oxidases using fluorometric assays, as seen with related piperidine-based inhibitors .
  • Molecular Docking : Use homology models of targets (e.g., α-mannosidase I) to predict binding modes based on the compound’s hydroxyl and methyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.